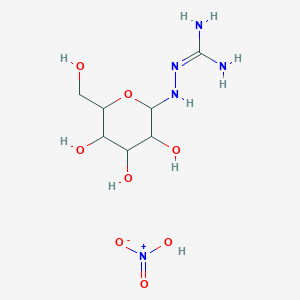

N1-beta-D-Galactopyranosyl amino-guanidine hno3

Description

Stereoisomerism

The galactopyranose unit exhibits multiple stereochemical features:

- Anomeric Configuration : Beta-D orientation (axial hydroxyl at C1)

- Chair Conformation : Predominant ^4C1 conformation stabilizes equatorial hydroxyl groups

Potential epimers could form at C2 (mannose), C4 (glucose), or C5 (allose) positions, though none are reported in current literature.

Tautomerism

The guanidine group displays prototropic tautomerism:

$$

\begin{array}{ccc}

\text{H}2\text{N-C(=NH)-NH}2 & \rightleftharpoons & \text{HN=C(NH}2\text{)-NH}2 \

\text{(Amino form)} & & \text{(Imino form)} \

\end{array}

$$

At physiological pH, the protonated form dominates due to the guanidine's high basicity.

Salt Forms

While the nitric acid salt is most documented, other acid salts exist:

- Hydrochloride : C7H17ClN4O5 (MW 272.69 g/mol)

- Potential sulfates or phosphates (not yet synthesized)

The nitrate salt exhibits greater solubility in polar aprotic solvents compared to the HCl salt.

Conformational Analysis

Molecular modeling predicts three key conformers:

- Extended : Guanidine moiety perpendicular to sugar ring

- Folded : Guanidine stacked over galactopyranose face

- Helical : Stabilized by intramolecular H-bonds between C6-OH and guanidine NH

Density functional theory calculations would provide exact energy differences between these states.

Structure

3D Structure of Parent

Properties

IUPAC Name |

nitric acid;2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O5.HNO3/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;2-1(3)4/h2-6,10,12-15H,1H2,(H4,8,9,11);(H,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMFBNDHOWTVBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.[N+](=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N5O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

N1-beta-D-Galactopyranosyl amino-guanidine hno3 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: Substitution reactions involving common reagents can yield various substituted products.

The specific reagents and conditions for these reactions depend on the desired outcome and the nature of the starting materials.

Scientific Research Applications

Medicinal Chemistry

Anti-Diabetic Properties

N1-beta-D-Galactopyranosyl amino-guanidine nitrate has been studied for its potential anti-diabetic effects. Research indicates that compounds with similar structures can enhance insulin sensitivity and lower blood glucose levels. The mechanism involves the inhibition of advanced glycation end-products (AGEs) formation, which are implicated in diabetic complications. A study demonstrated that derivatives of amino-guanidine can significantly reduce the formation of AGEs, thereby suggesting a therapeutic role in diabetes management .

Neuroprotective Effects

The compound has also shown promise in neuroprotection. Amino-guanidine derivatives have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies suggest that these compounds can modulate pathways involved in neurodegeneration, making them potential candidates for treating conditions like Alzheimer's disease .

Biochemistry

Glycosylation Studies

In biochemistry, N1-beta-D-Galactopyranosyl amino-guanidine nitrate serves as a glycosylation agent. The introduction of galactose moieties can enhance the biological activity of peptides and proteins by improving their solubility and stability. This property is particularly useful in the development of glycoprotein-based therapeutics, where glycosylation is crucial for proper folding and function .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Specifically, its ability to inhibit nitric oxide synthase (NOS) has been highlighted, which is significant in managing conditions associated with excessive nitric oxide production, such as inflammation and cardiovascular diseases .

Materials Science

Polymer Development

N1-beta-D-Galactopyranosyl amino-guanidine nitrate is being explored in materials science for its potential use in developing biocompatible polymers. These polymers can be utilized in drug delivery systems, where controlled release of therapeutic agents is essential. The incorporation of this compound into polymer matrices has shown improved mechanical properties and biocompatibility .

Nanotechnology Applications

In nanotechnology, the compound's unique chemical structure allows for the functionalization of nanoparticles. This functionalization can enhance the targeting capabilities of nanoparticles in drug delivery applications, particularly in cancer therapy where targeted delivery is critical to minimize side effects .

Case Studies

Mechanism of Action

The mechanism of action of N1-beta-D-Galactopyranosyl amino-guanidine hno3 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and proteins, affecting their activity and function. This interaction can lead to various biochemical effects, depending on the context of the research .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N1-beta-D-galactopyranosyl amino-guanidine HNO₃, we compare it to three categories of analogous compounds: (1) structural isomers, (2) functional analogs, and (3) parent molecules.

Structural Isomers: Glucopyranosyl Derivatives

The most direct structural analogs are glucopyranosyl derivatives, where the galactose unit is replaced with glucose. For example:

The epimeric difference (C4 hydroxyl orientation) between galactose and glucose may influence receptor binding or metabolic stability. For instance, galactose-specific transporters (e.g., GLUT1) could alter cellular uptake compared to glucose derivatives .

Functional Analogs: Amino-Guanidine Derivatives

Amino-guanidine derivatives are studied for their anti-inflammatory and nitric oxide synthase (NOS)-inhibitory properties. Key examples include:

- Amino-Guanidine (Parent Molecule): Inhibits inducible NOS (iNOS), reducing systemic inflammation (e.g., TNF-α suppression in hemorrhagic shock models) .

- AM1030: A 5-HT2B receptor antagonist and amino-guanidine derivative with demonstrated anti-inflammatory effects in murine models of dermatitis . While structurally distinct (exact substituents undisclosed), it highlights the versatility of amino-guanidine scaffolds in modulating immune responses.

Pharmacological and Commercial Comparison

Key Insights:

Structural Modifications : The galactose/glucose substitution may direct compounds toward distinct biological pathways (e.g., glycan-recognition systems).

Functional Trade-offs: While amino-guanidine itself shows clear anti-inflammatory activity, its glycosylated derivatives (e.g., galactopyranosyl) may sacrifice potency for improved solubility or tissue targeting.

Biological Activity

N1-beta-D-Galactopyranosyl amino-guanidine nitrate is a compound of interest due to its potential therapeutic applications and biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, antiviral, and cytotoxic properties.

Chemical Structure and Properties

N1-beta-D-Galactopyranosyl amino-guanidine nitrate is characterized by the presence of a galactopyranosyl moiety linked to an amino-guanidine structure. The nitrate group may influence its solubility and reactivity, making it a candidate for biological applications.

Biological Activity Overview

The biological activities of N1-beta-D-Galactopyranosyl amino-guanidine nitrate have been explored in several studies, revealing its potential in various therapeutic contexts.

Antibacterial Activity

Research indicates that compounds similar to N1-beta-D-Galactopyranosyl amino-guanidine exhibit significant antibacterial properties. For instance, a study highlighted the antibacterial activity of N-(β-D-galactopyranosyl)-thiosemicarbazide, which shares structural similarities with the compound . This compound demonstrated a pronounced bactericidal and bacteriostatic effect against pathogens such as Salmonella and E. coli .

Table 1: Predicted Antibacterial Activity of Related Compounds

| Compound | Probability of Activity (Pa) | Probability of Inactivity (Pi) |

|---|---|---|

| N-(β-D-galactopyranosyl)-thiosemicarbazide | 0.544 | 0.004 |

| N-(β-D-xylopyranosyl)-thiosemicarbazide | 0.321 | 0.045 |

The data suggests that N1-beta-D-Galactopyranosyl amino-guanidine nitrate may possess similar antibacterial properties, warranting further investigation.

Antiviral Activity

Guanidine derivatives have been recognized for their antiviral potential. A review noted that guanidine compounds could act against various viral infections, indicating that N1-beta-D-Galactopyranosyl amino-guanidine nitrate might share this capability . The mechanism typically involves interference with viral replication processes.

Cytotoxicity and Toxicity Assessments

Toxicity assessments are crucial for evaluating the safety of new compounds. In vitro studies have shown that certain guanidine derivatives exhibit low toxicity profiles while maintaining biological activity . For N1-beta-D-Galactopyranosyl amino-guanidine nitrate, preliminary data suggest it may belong to a class with minimal toxic effects, making it a promising candidate for further research.

Case Studies and Experimental Findings

Several experimental studies have been conducted to assess the biological activities of related compounds:

- Study on Antibacterial Effects : An experimental assessment confirmed that N-(β-D-galactopyranosyl)-thiosemicarbazide exhibited strong antibacterial effects in vitro and in vivo, suggesting that similar compounds could also be effective against bacterial infections .

- Guanidine Compounds Review : A systematic review highlighted the therapeutic applications of guanidine-containing compounds across various fields, including anti-inflammatory and antidiabetic agents . This broad spectrum of activity supports the investigation into N1-beta-D-Galactopyranosyl amino-guanidine nitrate for potential drug development.

Preparation Methods

Core Synthesis Strategy

The synthesis typically involves two stages: glycosylation of aminoguanidine and nitrate salt formation . Key steps include:

- Activation of the galactose derivative : To facilitate nucleophilic substitution or condensation with aminoguanidine.

- Coupling reaction : Formation of the N1 linkage between the galactose and aminoguanidine.

- Deprotection and salt formation : Removal of protective groups (if used) and conversion to the nitrate salt.

Reagents and Reaction Conditions

Glycosylation Reagents

Synthetic Routes

Cyanide-Mediated Coupling (Adapted from Glucose Analogs)

A method inspired by the synthesis of N-[C-(β-D-glycopyranosyl)methylideneamino]guanidine derivatives:

- Glycopyranosyl cyanide preparation :

- O-Peracylated β-D-galactopyranosyl cyanide (e.g., tetra-O-benzoyl derivative) is synthesized.

- Coupling with aminoguanidine :

- Aminoguanidine hydrocarbonate reacts with the cyanide in pyridine and acetic acid at 40°C.

- Raney nickel and sodium hypophosphite catalyze the reaction.

- Purification :

- Column chromatography (EtOAc/hexane) yields the product.

- Deprotection and nitrate formation :

- Benzoyl groups are removed (e.g., via hydrogenolysis or hydrolysis).

- The free base is treated with HNO₃ to form the nitrate salt.

Alternative Approaches

Tosylate-Mediated Nucleophilic Substitution

- Galactose activation :

- Aminoguanidine coupling :

- Aminoguanidine displaces the tosyl group under basic conditions (e.g., K₂CO₃ in DMF).

- Salt formation :

- The product is treated with HNO₃ to yield the nitrate salt.

Advantages : Direct amine linkage formation without protecting groups.

Purification and Characterization

Comparison with Related Compounds

Challenges and Optimizations

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing N1-β-D-galactopyranosyl amino-guanidine HNO₃, and how is its structural integrity validated?

- Synthesis : The compound combines a β-D-galactopyranosyl moiety with an amino-guanidine group. Glycosylation reactions, such as coupling galactopyranosyl donors (e.g., thioglycosides) with amino-guanidine under acidic conditions, are commonly employed. Purification via HPLC or column chromatography ensures removal of unreacted intermediates .

- Structural Validation : Techniques include:

- NMR Spectroscopy : Confirms glycosidic bond formation (e.g., anomeric proton at δ ~4.8–5.2 ppm) and amino-guanidine connectivity .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (299.239 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry of the galactopyranosyl group, critical for biological activity .

Q. How can researchers assess the stability of N1-β-D-galactopyranosyl amino-guanidine HNO₃ under physiological conditions?

- pH Stability Tests : Incubate the compound in buffers mimicking physiological pH (e.g., PBS at pH 7.4) and analyze degradation via LC-MS over 24–72 hours.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Enzymatic Resistance : Test susceptibility to glycosidases (e.g., β-galactosidase) to evaluate structural robustness in biological systems .

Q. What is the hypothesized mechanism of action for amino-guanidine derivatives in modulating nitric oxide synthase (NOS) activity?

- Amino-guanidine acts as a competitive inhibitor of inducible NOS (iNOS), reducing nitric oxide (NO) overproduction during inflammation. This prevents NO-mediated activation of pro-inflammatory cytokines like TNF-α, as demonstrated in hemorrhagic shock models .

Advanced Research Questions

Q. How can experimental design address contradictions in anti-inflammatory data for amino-guanidine derivatives?

- Context : While amino-guanidine reduces TNF-α in hemorrhagic shock models , earlier studies reported organ damage due to iNOS inhibition.

- Resolution Strategies :

- Dose-Response Studies : Identify therapeutic windows where anti-inflammatory effects outweigh toxicity.

- Multi-Omics Integration : Combine transcriptomics (e.g., iNOS expression) with metabolomics (e.g., NO metabolites) to clarify dual roles of NO in inflammation .

- Model Selection : Use tissue-specific knockout models (e.g., endothelial iNOS−/−) to isolate systemic vs. localized effects .

Q. What methodologies are optimal for studying the interaction of N1-β-D-galactopyranosyl amino-guanidine HNO₃ with RNA motifs?

- In-Line Probing Assays : Monitor RNA conformational changes upon ligand binding (e.g., GGAM-1 motif RNA). Methyl- and amino-guanidine analogs show KD values of 4.1–7.5 mM, suggesting moderate affinity .

- Transcription Termination Assays : Measure full-length RNA product formation in the presence of the compound to assess regulatory activity .

- Competitive Binding Studies : Use labeled guanidine analogs (e.g., methyl-guanidine) to map binding specificity .

Q. How can researchers resolve challenges in molecular modeling of N1-β-D-galactopyranosyl amino-guanidine HNO₃ due to its stereochemistry?

- Computational Tools :

- Density Functional Theory (DFT) : Predicts stable conformers of the galactopyranosyl ring (e.g., chair vs. boat configurations) .

- Molecular Dynamics (MD) Simulations : Simulate interactions with iNOS or RNA targets, incorporating solvation effects and force fields (e.g., CHARMM) .

- Experimental Cross-Validation : Compare computational predictions with crystallographic data (if available) or NMR-derived NOE restraints .

Data Contradiction and Validation

Q. Why do studies report conflicting outcomes regarding iNOS inhibition by amino-guanidine derivatives?

- Key Factors :

- Model Variability : Hemorrhagic shock vs. sepsis models exhibit differing inflammatory cascades.

- Temporal Effects : Early inhibition of iNOS may reduce TNF-α, but prolonged suppression could impair antimicrobial defenses .

- Validation Approach : Meta-analysis of dose- and time-dependent outcomes across studies, supplemented by in vitro macrophage assays .

Methodological Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.